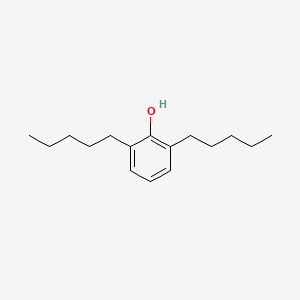
2,6-Dipentylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dipentylphenol is an organic compound with the molecular formula C16H26O It is a derivative of phenol, where two pentyl groups are substituted at the 2 and 6 positions of the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dipentylphenol typically involves the alkylation of phenol with pentyl halides in the presence of a strong base. One common method is the Friedel-Crafts alkylation, where phenol reacts with pentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the product. The use of advanced catalytic systems and purification techniques, such as distillation and recrystallization, ensures the production of high-quality this compound suitable for various applications.
化学反応の分析
Types of Reactions: 2,6-Dipentylphenol undergoes several types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve specific substitutions.
Major Products Formed:
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Hydroxy derivatives of this compound.
Substitution: Various substituted phenolic compounds depending on the reagents used.
科学的研究の応用
2,6-Dipentylphenol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a component in pharmaceutical formulations.
Industry: this compound is used in the production of polymers, resins, and other industrial chemicals due to its stabilizing properties.
作用機序
The mechanism of action of 2,6-Dipentylphenol involves its interaction with various molecular targets and pathways. The phenolic group can participate in hydrogen bonding and electron transfer reactions, influencing the compound’s reactivity and interactions with biological molecules. The pentyl groups contribute to the compound’s hydrophobicity, affecting its solubility and distribution in biological systems. These properties enable this compound to modulate enzymatic activities, interact with cellular membranes, and exert its effects in various biological contexts.
類似化合物との比較
2,6-Dimethylphenol: A derivative of phenol with two methyl groups at the 2 and 6 positions. It is used in the production of antioxidants and as a chemical intermediate.
2,6-Di-tert-butylphenol: Known for its use as an antioxidant in various industrial applications.
2,6-Diphenylphenol: Used as a ligand in coordination chemistry and as a precursor for the synthesis of complex organic molecules.
Uniqueness of 2,6-Dipentylphenol: this compound stands out due to its unique combination of hydrophobic pentyl groups and a reactive phenolic group. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry. Its potential biological activities and versatility in chemical synthesis further highlight its uniqueness compared to other similar compounds.
特性
CAS番号 |
116374-97-1 |
|---|---|
分子式 |
C16H26O |
分子量 |
234.38 g/mol |
IUPAC名 |
2,6-dipentylphenol |
InChI |
InChI=1S/C16H26O/c1-3-5-7-10-14-12-9-13-15(16(14)17)11-8-6-4-2/h9,12-13,17H,3-8,10-11H2,1-2H3 |
InChIキー |
PNRMMCVPSJQXMP-UHFFFAOYSA-N |
正規SMILES |
CCCCCC1=C(C(=CC=C1)CCCCC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,5-Dimethyl-3-[4-(trimethylsilyl)but-3-yn-1-yl]cyclohex-2-en-1-one](/img/structure/B14290690.png)
![4-Cyanophenyl 4-[(hept-6-en-1-yl)oxy]benzoate](/img/structure/B14290699.png)
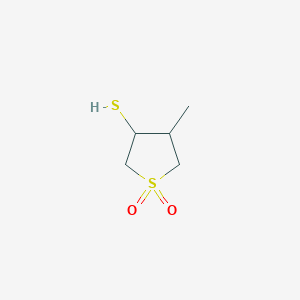
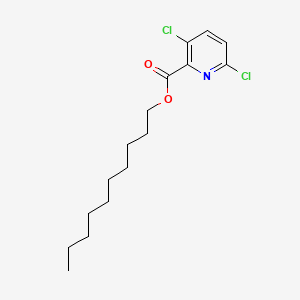
![Trimethyl[2-({2-[(trimethylstannyl)methyl]phenyl}methyl)phenyl]stannane](/img/structure/B14290714.png)
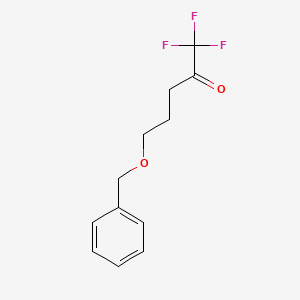
![1-[Diazo(3-methylbutane-1-sulfonyl)methanesulfonyl]-3-methylbutane](/img/structure/B14290726.png)
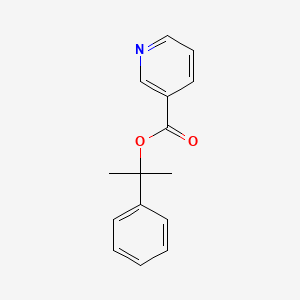
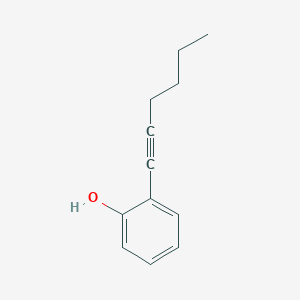
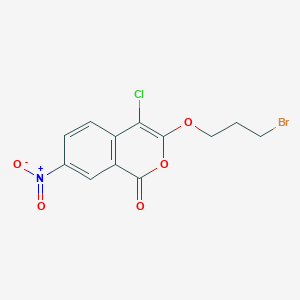
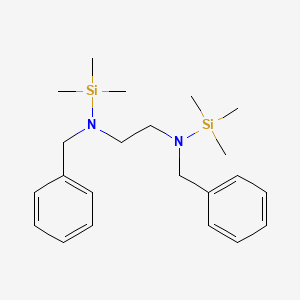
![N-[4-(2-Formylhydrazinyl)-2-methylphenyl]acetamide](/img/structure/B14290750.png)


